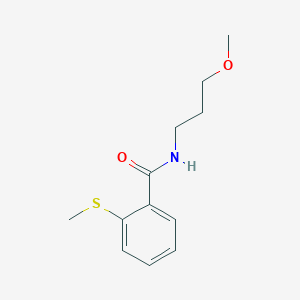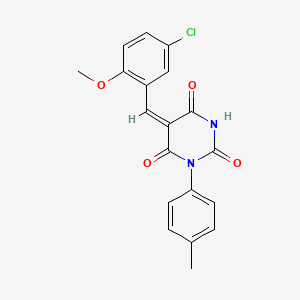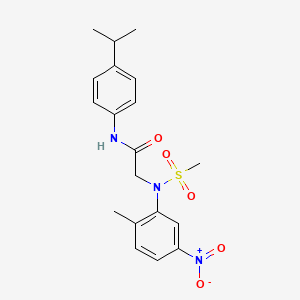![molecular formula C19H15NO3 B4625167 1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one
説明
1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one, also known as FPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPP is a synthetic organic compound that belongs to the class of chalcones. It has a molecular formula of C22H17NO3 and a molecular weight of 351.38 g/mol.
科学的研究の応用
Fungicidal Activity : Research has demonstrated that derivatives of 1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one exhibit significant fungicidal activity. Specifically, new 3-phenyl-1-(2-furyl)propenones and their derivatives have been synthesized and tested in vitro against various fungi such as Botrytis cineria, Valsa ceratosperma, Scelerotium cepivorum, and Phytophthora capsici. The fungicidal activity was assessed through structure-activity relationship (SAR) studies, indicating that certain substituents enhance the compounds' efficacy against these fungi (Sung et al., 1994).
Photochemical Properties : Another area of interest is the study of the molecular packing and photochemical properties of chalcone analogs, including those related to this compound. Research has focused on the impact of pressure on these properties, revealing insights into the [2+2] photodimerization potential of these compounds under various conditions (Bąkowicz et al., 2015).
Antifungal and Antimicrobial Activity : Synthesis and evaluation of derivatives for their fungitoxic and antimicrobial activities have been a significant focus. For instance, cyclization reactions of certain precursors have yielded compounds with notable activity against phytopathogenic fungi, demonstrating the potential for agricultural applications (Singh et al., 2000).
Antioxidant Activity and Calcium Antagonism : Studies have also explored the antioxidant activity and calcium antagonistic properties of related compounds. These studies aim to understand better the structural requirements for such biological activities, potentially leading to therapeutic applications (Kato et al., 1999).
Topoisomerase Inhibition and Anticancer Activity : Research into the synthesis and biological evaluation of derivatives has shown strong topoisomerase I and II inhibitory activity, with specific structural features enhancing this activity. Such findings indicate the potential for developing new anticancer agents based on these molecular frameworks (Kadayat et al., 2015).
特性
IUPAC Name |
(E)-1-(furan-2-yl)-3-(4-phenoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(19-7-4-14-22-19)12-13-20-15-8-10-17(11-9-15)23-16-5-2-1-3-6-16/h1-14,20H/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLDJSWCDKJBTJ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)
![methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)
![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)



![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)